Cedrenol

Description

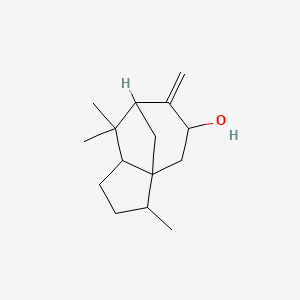

Structure

3D Structure

Properties

IUPAC Name |

2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9,11-13,16H,2,5-8H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYWGTBEZVORGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC(C2(C)C)C(=C)C(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28231-03-0 | |

| Record name | Cedrenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28231-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cedrenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028231030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-3a,7-Methanoazulen-5-ol, octahydro-3,8,8-trimethyl-6-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octahydro-3,8,8-trimethyl-6-methylene-1H-3a,7-methanoazulen-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEDRENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4QN7VCD15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cedrenol: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenol, a bicyclic sesquiterterpene alcohol, is a naturally occurring organic compound valued for its characteristic woody and sweet aroma. Beyond its use in the fragrance industry, this compound and its derivatives have garnered interest in the scientific community for their potential biological activities, including antimicrobial and anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and isolation, and a summary of its known biological effects, tailored for professionals in research and drug development.

Natural Sources of this compound

This compound is predominantly found in the essential oils of various coniferous trees, particularly those belonging to the Cupressaceae (cypress) and Pinaceae (pine) families. The primary botanical sources include:

-

Chinese Cypress (Cupressus funebris) : The wood of this tree is a significant commercial source of cedarwood oil, which is rich in this compound and its precursor, cedrol.

-

Virginia Cedarwood (Juniperus virginiana) : Also known as Eastern Red Cedar, the wood of this tree is another major source of cedarwood oil containing substantial amounts of this compound-related compounds.[1]

-

Other Juniper Species (Juniperus ashei, Juniperus mexicana) : These species, commonly known as Texas Cedarwood, also yield essential oils with varying concentrations of this compound and its isomers.

While coniferous trees are the most abundant sources, trace amounts of this compound have also been identified in other plants, including cranberries and limes. The concentration of this compound and related sesquiterpenes can vary depending on the plant's geographical location, age, and the specific part of the plant being used (e.g., heartwood, sapwood).

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₄O |

| Molecular Weight | 220.35 g/mol |

| Appearance | Colorless to pale yellow viscous liquid or crystalline solid |

| Odor | Woody, sweet, cedar-like |

| Boiling Point | 166-169 °C at 9.5 mmHg |

| Solubility | Insoluble in water; soluble in ethanol and ether.[2] |

Extraction Methodologies

The extraction of this compound from its natural sources is typically achieved through the extraction of the essential oil from the wood, followed by potential fractional distillation to isolate this compound. The primary methods employed are steam distillation, solvent extraction, and supercritical CO₂ extraction.

Steam Distillation

Steam distillation is a traditional and widely used method for extracting essential oils from plant materials.[3] The process involves passing steam through the comminuted wood, which vaporizes the volatile compounds. The steam and essential oil vapor mixture is then cooled, and the essential oil is separated from the water.

Experimental Protocol: Steam Distillation of Juniperus virginiana Wood

-

Material Preparation : Obtain heartwood from Juniperus virginiana. The wood is chipped or ground into a coarse powder to increase the surface area for efficient extraction.

-

Apparatus Setup : A distillation apparatus consisting of a steam generator, a still containing the plant material, a condenser, and a separator (such as a Clevenger-type apparatus) is assembled.

-

Distillation : Steam is introduced into the bottom of the still. The steam permeates the wood material, causing the volatile essential oils to vaporize.

-

Condensation : The mixture of steam and essential oil vapor is passed through a condenser, where it is cooled and converted back into a liquid.

-

Separation : The condensate flows into a separator, where the less dense essential oil naturally separates from the water (hydrosol).

-

Collection : The upper layer of essential oil is collected. The process is typically continued for several hours (e.g., 4 hours) to ensure maximum yield.[4]

-

Drying : The collected oil may be treated with a drying agent like anhydrous sodium sulfate to remove any residual water.

Solvent Extraction

Solvent extraction utilizes organic solvents to dissolve the essential oil from the plant matrix. This method can sometimes offer higher yields than steam distillation and may be preferable for compounds that are sensitive to high temperatures.[5]

Experimental Protocol: Solvent Extraction of Juniperus virginiana Wood

-

Material Preparation : Air-dried and powdered wood from Juniperus virginiana is used.

-

Solvent Selection : A non-polar organic solvent such as toluene, hexane, or methylene chloride is chosen.[6]

-

Extraction : The powdered wood is submerged in the solvent in a suitable vessel. The mixture can be agitated and gently heated to enhance extraction efficiency. The extraction is carried out for a predefined period.

-

Filtration : The mixture is filtered to separate the solid plant material from the solvent containing the dissolved essential oil (the extract).

-

Solvent Removal : The solvent is removed from the extract, typically by distillation or evaporation under reduced pressure, to yield the crude essential oil.

-

Purification : The crude extract can be further purified by techniques like fractional distillation to isolate this compound.

Supercritical CO₂ Extraction

Supercritical fluid extraction (SFE) using carbon dioxide is a more modern and environmentally friendly technique. Supercritical CO₂ has the properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. This method often results in a higher quality extract with a profile more representative of the natural material.[1]

Experimental Protocol: Supercritical CO₂ Extraction of Juniperus virginiana Wood

-

Material Preparation : The wood is ground to a consistent particle size to ensure uniform extraction.

-

Apparatus : A supercritical fluid extractor is used, which includes a high-pressure pump for CO₂, a temperature-controlled extraction vessel, and a separator.

-

Extraction Parameters : The ground wood is placed in the extraction vessel. The system is pressurized with CO₂ to a supercritical state. Typical parameters for cedarwood oil extraction are:

-

Extraction Process : The supercritical CO₂ flows through the plant material, dissolving the essential oil.

-

Separation : The CO₂-oil mixture is then passed into a separator where the pressure is reduced, causing the CO₂ to return to its gaseous state and leaving behind the extracted oil. The gaseous CO₂ can be recycled.

-

Collection : The solvent-free essential oil is collected from the separator.

Isolation and Purification

Crude cedarwood oil is a complex mixture of sesquiterpenes. To obtain pure this compound, fractional distillation under reduced pressure (vacuum distillation) is employed. This technique separates compounds based on their different boiling points. A patent describes a method involving initial distillation to remove lighter components, followed by crystallization to isolate cedrol, and then vacuum fractionation of the remaining liquid to obtain cedrene. A similar fractional distillation approach can be adapted to isolate the this compound fraction.[7]

Quantitative Data on this compound and Related Compounds

The chemical composition of cedarwood oil can vary significantly based on the source and extraction method. The following tables summarize reported quantitative data.

Table 1: Composition of Essential Oils from Different Natural Sources

| Plant Source | Compound | Percentage (%) | Reference |

| Cupressus funebris | This compound | 6.1 | |

| α-Cedrene | 16.9 | ||

| Cedrol | 7.6 | ||

| Juniperus virginiana | α-Cedrene | 3.18 - 21.1 | [5] |

| Cedrol | 15.8 - 22.1 | [5] | |

| This compound | Small amounts | [5] |

Table 2: Comparison of Yields from Different Extraction Methods for Juniperus virginiana

| Extraction Method | Yield of Essential Oil (%) | Reference |

| Steam Distillation | 1.3 - 3.5 | [5][8] |

| Supercritical CO₂ Extraction | 3.55 - 4.6 | [5][9] |

| Ethanol (Solvent) Extraction | 5.9 | [10] |

| Liquid CO₂ Extraction | 2.3 | [10] |

Biological Activities of this compound and Cedarwood Oil

Research into the biological effects of this compound and cedarwood oil is ongoing. The primary activities of interest to the drug development community include:

-

Antimicrobial Activity : Essential oils rich in cedrol and other sesquiterpenes have demonstrated activity against a range of bacteria and fungi.[11][12] The lipophilic nature of these compounds is thought to facilitate their interaction with and disruption of microbial cell membranes.[13]

-

Anti-inflammatory Activity : Studies on the essential oils of Juniperus species have indicated potential anti-inflammatory effects.[14] The precise mechanisms of action are still under investigation but may involve the modulation of inflammatory signaling pathways.

-

Insect Repellent and Insecticidal Activity : Cedarwood oil has long been used as a natural insect repellent. This activity is attributed to its complex mixture of volatile terpenes.

Further research is required to elucidate the specific mechanisms of action of this compound and to evaluate its therapeutic potential.

Visualizations

Caption: Experimental workflow for the extraction and isolation of this compound.

Caption: Factors influencing the yield and composition of this compound extracts.

References

- 1. Cedarwood Oil: Making It More Aromatic, More Available : USDA ARS [ars.usda.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. thescipub.com [thescipub.com]

- 6. US4920096A - Method for extracting cedar wood oil - Google Patents [patents.google.com]

- 7. CN104230668A - Method for extracting cedrene and cedrol from cedar oil - Google Patents [patents.google.com]

- 8. Supercritical carbon dioxide extraction of cedarwood oil: a study of extraction parameters and oil characteristics | Semantic Scholar [semanticscholar.org]

- 9. Pressurized fluids for extraction of cedarwood oil from Juniperus virginianna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. brieflands.com [brieflands.com]

- 13. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. juniper.oregonstate.edu [juniper.oregonstate.edu]

The Putative Biosynthesis of Cedrenol in Coniferous Trees: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of cedrenol, a significant sesquiterpenoid found in coniferous trees. While a specific cedrol synthase has yet to be fully characterized in a coniferous species, this document outlines the putative pathway based on established principles of terpenoid biosynthesis in plants. It further details relevant experimental protocols and presents a generalized signaling pathway for the induction of this class of compounds, drawing from broader plant biology research.

Introduction to this compound and its Significance

This compound, along with its related olefin, cedrene, is a bicyclic sesquiterpenoid alcohol that constitutes a major component of the essential oil of various coniferous trees, particularly those of the Cupressaceae family (e.g., cedar and juniper). These compounds are responsible for the characteristic woody aroma of cedarwood oil and possess a range of bioactive properties, including antiseptic, anti-inflammatory, and insect-repellent effects. Understanding the biosynthesis of this compound is crucial for harnessing its potential in the pharmaceutical, cosmetic, and agricultural industries through metabolic engineering and synthetic biology approaches.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in coniferous trees is believed to follow the well-established route of terpenoid production, originating from primary metabolites. The pathway can be divided into three main stages: the formation of the universal C5 isoprenoid precursors, the synthesis of the direct precursor farnesyl pyrophosphate (FPP), and the final cyclization to the this compound skeleton.

Synthesis of Isoprenoid Precursors via the MEP Pathway

In plants, the biosynthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), primarily occurs through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.

The key steps of the MEP pathway are:

-

Condensation: Pyruvate and glyceraldehyde-3-phosphate are condensed to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS).

-

Reduction and Rearrangement: DXP is converted to MEP by DXP reductoisomerase (DXR).

-

Subsequent Enzymatic Conversions: A series of enzymatic steps involving MEP cytidylyltransferase (MCT), CDP-ME kinase (CMK), MECP synthase (MCS), and HMB-PP reductase (HDR) ultimately yield IPP and DMAPP.

Formation of Farnesyl Pyrophosphate (FPP)

IPP and DMAPP are the fundamental building blocks for all terpenoids. For the synthesis of sesquiterpenes like this compound, these C5 units are assembled into a C15 precursor, farnesyl pyrophosphate (FPP).

-

Geranyl Pyrophosphate (GPP) Synthesis: IPP isomerase (IDI) interconverts IPP and DMAPP. Geranyl pyrophosphate synthase (GPPS) then catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 compound, geranyl pyrophosphate (GPP).

-

Farnesyl Pyrophosphate (FPP) Synthesis: Farnesyl pyrophosphate synthase (FPPS) adds another molecule of IPP to GPP to produce the C15 sesquiterpene precursor, FPP.

Cyclization of FPP to this compound

The final and defining step in this compound biosynthesis is the conversion of the linear FPP molecule into the complex bicyclic structure of cedrol. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPS), specifically a putative cedrol synthase.

-

Ionization of FPP: The reaction is initiated by the dissociation of the diphosphate group from FPP, generating a farnesyl cation.

-

Cyclization Cascade: The highly reactive cation undergoes a series of intramolecular cyclizations and rearrangements. This cascade is guided by the specific topology of the active site of the cedrol synthase enzyme.

-

Product Formation: The reaction is terminated by the quenching of a carbocation, in the case of this compound, by a water molecule, leading to the formation of the hydroxyl group. The enzyme can also catalyze the formation of the olefin cedrene through deprotonation.

While a specific cedrol synthase from a coniferous species has not been detailed in the literature, research on a closely related enzyme, epi-cedrol synthase from Artemisia annua, provides a valuable model for this reaction.

Quantitative Data

As a dedicated cedrol synthase from a coniferous tree has not been characterized, the following table presents kinetic data from the functionally similar epi-cedrol synthase from Artemisia annua to provide a representative example of the enzyme's performance.

| Enzyme | Substrate | K_m (µM) | Product(s) | Reference |

| epi-Cedrol Synthase (Artemisia annua) | Farnesyl Diphosphate | 0.4 (at pH 7.0) | epi-Cedrol (96%), Cedrol (4%), α-Cedrene, β-Cedrene, and other minor sesquiterpenes | [1] |

Experimental Protocols

The following section outlines a generalized, yet detailed, protocol for the identification, cloning, and characterization of a putative cedrol synthase from a coniferous species. This protocol is adapted from established methods for characterizing plant terpene synthases.

Identification and Cloning of a Putative Cedrol Synthase Gene

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from conifer tissues known to produce this compound (e.g., heartwood of Juniperus or Cupressus species). The RNA is then reverse-transcribed to generate a cDNA library.

-

Degenerate PCR and RACE: Degenerate PCR primers are designed based on conserved regions of known sesquiterpene synthase genes. The resulting PCR products are sequenced, and Rapid Amplification of cDNA Ends (RACE) is used to obtain the full-length gene sequence.

-

Bioinformatic Analysis: The deduced amino acid sequence is analyzed for conserved motifs typical of terpene synthases, such as the DDxxD and NSE/DTE motifs.

Heterologous Expression and Purification of the Recombinant Enzyme

-

Vector Construction: The full-length cDNA of the putative cedrol synthase is cloned into an expression vector (e.g., pET series for E. coli or pYES-DEST52 for yeast).

-

Protein Expression: The expression vector is transformed into a suitable host strain (E. coli BL21(DE3) or a protease-deficient yeast strain). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification: The cells are harvested and lysed. The recombinant protein, often with an affinity tag (e.g., His-tag), is purified using affinity chromatography (e.g., Ni-NTA).

In Vitro Enzyme Assays and Product Identification

-

Enzyme Assay: The purified recombinant protein is incubated with the substrate, FPP, in a suitable buffer containing a divalent cation cofactor (typically Mg²⁺).

-

Product Extraction: The reaction products are extracted with an organic solvent (e.g., hexane or diethyl ether).

-

GC-MS Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific sesquiterpenes produced by comparing their mass spectra and retention times with authentic standards of cedrol and cedrene.

Enzyme Kinetics

-

Determination of K_m and V_max: Enzyme assays are performed with varying concentrations of FPP. The initial reaction velocities are measured, and the kinetic parameters (K_m and V_max) are determined by fitting the data to the Michaelis-Menten equation.

Visualization of Pathways and Workflows

Biosynthesis Pathway of this compound

Caption: Putative biosynthesis pathway of this compound in coniferous trees.

Experimental Workflow for Cedrol Synthase Characterization

Caption: Experimental workflow for cedrol synthase characterization.

Generalized Jasmonate Signaling Pathway for Terpene Induction

Caption: Jasmonate signaling pathway for terpene induction.

Conclusion

The biosynthesis of this compound in coniferous trees represents a fascinating area of plant biochemistry with significant implications for various industries. While the specific enzymes and regulatory networks in conifers are still under investigation, the putative pathway presented in this guide provides a robust framework for future research. The detailed experimental protocols offer a clear roadmap for the identification and characterization of the key enzymes involved, particularly cedrol synthase. Further elucidation of this pathway will undoubtedly pave the way for the sustainable production of this compound and other valuable terpenoids through metabolic engineering and synthetic biology platforms.

References

The Architectural Synthesis of Cedrenol and Its Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical strategies for the synthesis of cedrenol and its various stereoisomers. This compound, a naturally occurring sesquiterpenoid found in the essential oils of cedar and cypress trees, is a valuable fragrance ingredient and a versatile chiral building block for the synthesis of more complex molecules. This document details the primary synthetic pathways, offering granular experimental protocols and quantitative data to facilitate replication and further research in the fields of organic synthesis and medicinal chemistry.

Key Synthetic Strategies for the Cedrane Skeleton

The construction of the tricyclic cedrane framework, the core of this compound, has been approached through several elegant synthetic strategies. Two of the most prominent and effective methods are the Intramolecular Diels-Alder Reaction and the Oxidative Dearomatization-Induced [5+2] Cycloaddition .

Intramolecular Diels-Alder Reaction

A foundational approach to the cedrane skeleton involves a powerful intramolecular [4+2] cycloaddition. This strategy, pioneered by Breitholle and Fallis, provides a convergent and efficient route to the core tricyclic system of cedrol, a close precursor to this compound.

Logical Workflow of the Intramolecular Diels-Alder Approach:

Caption: Intramolecular Diels-Alder reaction pathway to this compound.

Experimental Protocol: Synthesis of (±)-Cedrol via Intramolecular Diels-Alder Reaction

The synthesis commences with the preparation of the requisite cyclopentadiene precursor. The key intramolecular Diels-Alder reaction is then typically carried out under thermal conditions to afford the tricyclic cedrane core. Subsequent functional group manipulations lead to the formation of (±)-cedrol, which can then be oxidized to this compound.

Quantitative Data for the Intramolecular Diels-Alder Synthesis:

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Grignard Reaction | Vinylmagnesium bromide, THF | ~80 | Breitholle & Fallis, 1976 |

| 2 | Diels-Alder Cyclization | Toluene, 190 °C, sealed tube | ~65 | Breitholle & Fallis, 1976 |

| 3 | Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | ~90 | Breitholle & Fallis, 1976 |

Oxidative Dearomatization-Induced [5+2] Cycloaddition

A more recent and highly efficient strategy for the asymmetric synthesis of cedrane sesquiterpenes, including a stereoisomer of this compound (sec-cedrenol), was developed by Green and Pettus.[] This biomimetic approach involves a key oxidative dearomatization of a phenolic precursor to trigger an intramolecular [5+2] cycloaddition cascade.[]

Signaling Pathway of the Oxidative Dearomatization/[5+2] Cycloaddition:

Caption: Oxidative dearomatization/[5+2] cycloaddition cascade.

Experimental Protocol: Synthesis of (–)-sec-Cedrenol

The synthesis begins with the preparation of the chiral phenolic precursor, curcuphenol. This is followed by the key oxidative dearomatization and subsequent intramolecular [5+2] cycloaddition. The resulting tricyclic intermediate is then quenched to yield (–)-sec-cedrenol.

Quantitative Data for the Oxidative Dearomatization/[5+2] Cycloaddition Synthesis:

| Step | Reaction | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |

| 1 | Preparation of Curcuphenol | (R)-citronellal, multi-step | ~50 (overall) | >98 | Green & Pettus, 2011[] |

| 2 | Oxidative Cycloaddition | PhI(OAc)₂, TFE, rt | 68 | >98 | Green & Pettus, 2011[] |

Synthesis of this compound Stereoisomers

The stereoselective synthesis of specific this compound isomers remains a significant challenge due to the multiple stereocenters in the molecule. The control of stereochemistry is often dictated by the chosen synthetic route and the chirality of the starting materials.

Diastereoselective Approaches

The intramolecular Diels-Alder reaction can exhibit diastereoselectivity based on the geometry of the dienophile and the tether connecting the diene and dienophile. Careful design of the precursor can favor the formation of one diastereomer over another.

Enantioselective Approaches

The oxidative dearomatization/[5+2] cycloaddition strategy developed by Green and Pettus provides an excellent example of an enantioselective synthesis.[] The use of an enantiomerically pure starting material, (R)-citronellal, directs the stereochemical outcome of the entire reaction sequence, leading to the formation of (–)-sec-cedrenol with high enantiomeric excess.[]

Spectroscopic Data for this compound

The characterization of synthetic this compound and its isomers relies heavily on spectroscopic techniques.

Table of Representative Spectroscopic Data for this compound:

| Technique | Key Data |

| ¹H NMR | Characteristic signals for the methyl groups, olefinic protons, and the proton attached to the hydroxyl-bearing carbon. |

| ¹³C NMR | Resonances corresponding to the quaternary carbons of the tricyclic core, the olefinic carbons, and the carbon bearing the hydroxyl group. |

| Mass Spec. | Molecular ion peak (m/z = 220.1827) and characteristic fragmentation pattern. |

| IR | Strong absorption band for the hydroxyl group (~3400 cm⁻¹) and bands for C-H and C=C stretching. |

Conclusion

The chemical synthesis of this compound and its stereoisomers has evolved from classical cycloaddition strategies to more advanced and stereoselective methods. The intramolecular Diels-Alder reaction provides a robust entry into the racemic cedrane core, while the oxidative dearomatization-induced [5+2] cycloaddition offers a powerful approach for the enantioselective synthesis of specific isomers. Further research into novel catalytic and stereoselective methodologies will undoubtedly lead to even more efficient and versatile routes to this important class of natural products, opening new avenues for their application in fragrance chemistry and as chiral synthons in drug discovery.

References

Spectroscopic Characterization of Cedrenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Cedrenol, a sesquiterpenoid alcohol found in the essential oils of various coniferous trees. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for these analytical techniques.

Introduction

This compound (C₁₅H₂₄O, Molar Mass: 220.35 g/mol ) is a bicyclic sesquiterpene alcohol valued for its characteristic woody and sweet aroma, making it a significant component in the fragrance industry.[1] Beyond its olfactory properties, the unique chemical structure of this compound makes its precise characterization essential for quality control, synthetic chemistry, and potential applications in drug development. This guide focuses on the key spectroscopic techniques used to elucidate and confirm the structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While a complete, unambiguously assigned high-resolution NMR dataset for this compound is not publicly available, the existence of both ¹H and ¹³C NMR data has been reported in the literature.[1] The ¹³C NMR spectrum is noted to show characteristic peaks for the carbon skeleton, including signals for the hydroxyl-bearing carbon and the methylene group.[1]

Table 1: Summary of Reported NMR Data for this compound Analogs

| Nucleus | Chemical Shift (ppm) Range | Functional Group Assignment |

| ¹³C | (Not available for this compound) | (Assignments for a complete this compound spectrum are not currently published) |

| ¹H | (Not available for this compound) | (Assignments for a complete this compound spectrum are not currently published) |

Note: Researchers are encouraged to acquire and publish a complete, high-resolution 1D and 2D NMR dataset for this compound to contribute to the scientific record.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a hydroxyl group and a carbon-carbon double bond.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydroxyl group)[1] |

| 3080-3010 | Medium | =C-H stretch (alkene) |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1680-1620 | Medium | C=C stretch (alkene)[1] |

| 1470-1430 | Medium | C-H bend (alkane) |

| 1380-1370 | Medium | C-H bend (gem-dimethyl) |

| 1100-1000 | Strong | C-O stretch (secondary alcohol) |

| 910-890 | Strong | =CH₂ bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of 8-Cedren-13-ol, an isomer of this compound, is available and provides a representative fragmentation pattern.

Table 3: Mass Spectrometry Data for 8-Cedren-13-ol (this compound Isomer)

| m/z | Relative Intensity (%) | Possible Fragment Interpretation |

| 220 | 15 | [M]⁺ (Molecular Ion) |

| 205 | 20 | [M - CH₃]⁺ |

| 189 | 10 | [M - CH₃ - H₂O]⁺ |

| 161 | 35 | [C₁₂H₁₇]⁺ |

| 147 | 25 | [C₁₁H₁₅]⁺ |

| 133 | 40 | [C₁₀H₁₃]⁺ |

| 119 | 60 | [C₉H₁₁]⁺ |

| 105 | 80 | [C₈H₉]⁺ |

| 95 | 100 | [C₇H₇]⁺ (Base Peak) |

| 91 | 75 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | 50 | [C₆H₇]⁺ |

| 69 | 45 | [C₅H₉]⁺ |

| 55 | 55 | [C₄H₇]⁺ |

| 43 | 65 | [C₃H₇]⁺ |

| 41 | 90 | [C₃H₅]⁺ |

Source: Adapted from NIST WebBook for 8-Cedren-13-ol.[2]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound. These protocols are based on standard practices for the analysis of sesquiterpenoids and viscous liquid natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

NMR Experimental Workflow

-

Sample Preparation:

-

Weigh 5-10 mg of purified this compound into a clean, dry vial.

-

Add approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Vortex the vial until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

-

Acquire a 1D ¹³C NMR spectrum with proton decoupling.

-

(Optional but recommended) Acquire Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) spectra to aid in carbon multiplicity assignment.

-

(Optional but recommended) Acquire two-dimensional (2D) NMR spectra such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for complete structural elucidation.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

-

Perform phase and baseline corrections.

-

Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Perform peak picking to determine the chemical shifts of all signals.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the acquisition of an FT-IR spectrum of this compound, which is a viscous liquid.

FT-IR Experimental Workflow

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

-

Collect a background spectrum to account for atmospheric CO₂ and H₂O.

-

-

Sample Application:

-

Place a small drop of neat, viscous this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire the FT-IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing and Cleaning:

-

Perform baseline correction on the acquired spectrum.

-

Identify and label the wavenumbers of the significant absorption peaks.

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the this compound sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the GC-MS analysis of this compound.

GC-MS Experimental Workflow

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

-

If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Transfer the filtered solution to a 2 mL GC autosampler vial.

-

-

GC-MS Parameters:

-

Injector: Splitless mode, 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 240 °C at a rate of 5 °C/min.

-

Hold at 240 °C for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern and compare it with spectral libraries (e.g., NIST/Wiley) for confirmation.

-

Logical Relationships in Spectroscopic Analysis

The combination of these spectroscopic techniques provides a comprehensive structural elucidation of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cedrenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenol, a naturally occurring sesquiterpene alcohol, is a constituent of the essential oils of various coniferous trees, particularly from the cypress and cedar families.[1] Its characteristic woody aroma has led to its use in the fragrance industry. Beyond its olfactory properties, preliminary scientific investigations have suggested potential immunomodulatory, anti-inflammatory, and antimicrobial activities, sparking interest in its broader therapeutic and pharmacological applications.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental methodologies and an exploration of its known biological signaling pathways, primarily through its close structural analog, Cedrol.

Chemical Identity and Structure

This compound, with the molecular formula C₁₅H₂₄O, is a bicyclic sesquiterpene alcohol.[1][2][3][4] Its structure is characterized by a tricyclic carbon skeleton derived from three isoprene units, featuring a hydroxyl group and a methylene moiety which contribute to its distinct chemical reactivity and aroma.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | (1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹˒⁵]undec-8-en-2-ol | [1][2] |

| CAS Number | 28231-03-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₂₄O | [1][2][3][4] |

| Molecular Weight | 220.35 g/mol | [1][2][3] |

| Synonyms | 8-Cedren-13-ol, Cedr-8(15)-en-9-ol, Octahydro-3,8,8-trimethyl-6-methylene-1H-3a,7-methanoazulen-5-ol | [1][6] |

Physical Properties

This compound is typically a pale yellow, viscous liquid or semi-solid at room temperature.[1] Its physical properties are summarized in the table below. It is important to note that some discrepancies exist in the literature for values such as melting point, which may be attributable to variations in purity or the presence of different diastereoisomers.[1][5][7]

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Pale yellow viscous liquid/semi-solid | [1] |

| Melting Point | 80-86 °C; 120-121 °C; 178 °C | [1][3][5] |

| Boiling Point | 166-169 °C at 9.5 mmHg; 289.1 °C at 760 mmHg | [4][5][8] |

| Density | 1.0083 g/cm³ at 20 °C | [1][3][4] |

| Flash Point | 97.78 °C (TCC); 120.9 °C | [1][5] |

| Refractive Index | 1.5212 at 20 °C | [1][4] |

| Solubility | Soluble in ethanol, essential oils, and organic solvents; insoluble in water. | [9] |

| logP (o/w) | 3.38580 - 4.366 (estimated) | [1][5] |

Chemical and Spectroscopic Properties

The chemical characterization of this compound relies on standard spectroscopic techniques that provide detailed information about its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of this compound. The spectra provide characteristic signals corresponding to the carbon skeleton, including the hydroxyl-bearing carbon and the exocyclic methylene group, which are crucial for confirming the compound's identity and purity.[1]

Infrared (IR) Spectroscopy

IR spectroscopy of this compound reveals characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations are observed around 2850-3000 cm⁻¹, and the C=C stretching of the methylene group appears near 1640 cm⁻¹.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of this compound, especially in complex mixtures like essential oils.[1] The mass spectrum of this compound exhibits a characteristic fragmentation pattern that allows for its definitive identification.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible analysis of this compound. The following sections outline generalized procedures for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A typical GC-MS protocol for the analysis of this compound in an essential oil sample would involve the following steps:

-

Sample Preparation: Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1% v/v).

-

GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used for separating sesquiterpenes.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is employed to separate the components of the essential oil. A typical program might start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 5 minutes.

-

Injector and Detector Temperatures: The injector and detector temperatures are typically set to 250°C and 280°C, respectively.

-

Mass Spectrometer Parameters: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.

-

Identification: Identify this compound by comparing its retention time and mass spectrum with those of a certified reference standard and by matching the mass spectrum with library data (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

A general procedure for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is completely dissolved and free of any particulate matter.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. This typically includes a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of organic molecules (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

For FT-IR analysis of this compound, the Attenuated Total Reflectance (ATR) technique is often employed due to its simplicity and minimal sample preparation requirements.

-

Sample Preparation: Place a small drop of liquid or a small amount of semi-solid this compound directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

-

Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Analysis: Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Biological Activities and Signaling Pathways

While research specifically on this compound's biological activities is emerging, more extensive studies have been conducted on its close structural analog, Cedrol. Given their structural similarity, the signaling pathways affected by Cedrol are likely to be relevant for this compound.

Anti-Cancer Activity and Apoptosis Induction (Cedrol)

Cedrol has been shown to induce apoptosis in various cancer cell lines. The proposed mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

Cedrol is believed to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of caspase-9, the initiator caspase in this pathway. Caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[2][5]

Anti-Inflammatory and Immunomodulatory Effects (Cedrol)

Cedrol has demonstrated anti-inflammatory and immunomodulatory properties. One of the key mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon an inflammatory stimulus, the IKK complex is activated and phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. Cedrol is thought to inhibit the activation of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in the cytoplasm, thus suppressing the inflammatory response. Additionally, Cedrol has been shown to modulate intracellular calcium levels in neutrophils, suggesting a role in regulating immune cell function.[10]

Conclusion

This compound is a sesquiterpene alcohol with well-defined physical and chemical properties that can be thoroughly characterized using standard analytical techniques. While its biological activities are still under active investigation, the extensive research on its close analog, Cedrol, provides a strong foundation for understanding its potential pharmacological effects, particularly in the areas of oncology and inflammation. The detailed methodologies and pathway analyses presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound. Further studies are warranted to delineate the specific mechanisms of action of this compound and to validate the promising preliminary findings.

References

- 1. Cedrol induces autophagy and apoptotic cell death in A549 non-small cell lung carcinoma cells through the P13K/Akt signaling pathway, the loss of mitochondrial transmembrane potential and the generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cedrol restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death [medsci.org]

- 3. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. Cedrol restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ou.edu [ou.edu]

- 7. researchgate.net [researchgate.net]

- 8. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

Quantum Chemical Blueprint of Cedrenol: A Technical Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cedrenol, a naturally occurring sesquiterpenoid alcohol, is a prominent constituent of cedarwood oil, valued for its characteristic woody fragrance. While its applications in the fragrance industry are well-established, a deeper understanding of its electronic structure and conformational landscape is essential for exploring its potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a prototypical quantum chemical investigation of the this compound structure, outlining the theoretical framework, computational protocols, and expected quantitative outcomes. Due to the limited publicly available quantum chemical data for this compound, this document presents a representative, technically sound, hypothetical study to serve as a blueprint for future research.

Introduction to the Quantum Chemical Analysis of this compound

Quantum chemical calculations offer a powerful lens through which the intricate details of molecular structures and properties can be elucidated. For a complex tricyclic molecule like this compound (C₁₅H₂₄O), these computational methods can predict its three-dimensional geometry with high precision, map its vibrational spectra, and describe its electronic characteristics, such as orbital energies and charge distribution. Such insights are invaluable for understanding its reactivity, intermolecular interactions, and potential biological activity. This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used quantum chemical method, to the study of this compound.

Experimental and Computational Protocols

A rigorous quantum chemical study of this compound would necessitate a well-defined computational protocol. The following methodology, based on common practices for sesquiterpenoid analysis, outlines a reliable approach.

2.1. Molecular Structure Preparation

The initial three-dimensional coordinates of the this compound molecule would be constructed using a molecular modeling program. The structure would then be subjected to an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry for the more accurate quantum chemical calculations.

2.2. Density Functional Theory (DFT) Calculations

The core of the quantum chemical analysis would involve DFT calculations. The choice of the functional and basis set is critical for obtaining accurate results. A commonly employed and well-balanced combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set.

-

Geometry Optimization: A full geometry optimization of the this compound structure would be performed in the gas phase to find the minimum energy conformation. This calculation adjusts all bond lengths, bond angles, and dihedral angles to locate a stationary point on the potential energy surface.

-

Vibrational Frequency Analysis: Following the geometry optimization, a vibrational frequency calculation would be carried out at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental data.

-

Electronic Property Calculations: Single-point energy calculations would be performed on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular dipole moment, and the Mulliken atomic charges.

The general workflow for such a computational study is depicted in the following diagram.

Predicted Quantitative Data

The following tables present hypothetical yet representative quantitative data that would be obtained from the aforementioned DFT calculations on the this compound molecule.

Table 1: Selected Optimized Geometric Parameters for this compound

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=C | C8-C15 | 1.34 |

| C-O | C9-O16 | 1.43 |

| C-C | C1-C2 | 1.55 |

| C-C | C1-C10 | 1.56 |

| C-H | C15-H | 1.09 |

| O-H | O16-H | 0.97 |

| Bond Angles (°) | ||

| C-C-O | C1-C9-O16 | 110.5 |

| C=C-C | C7-C8-C15 | 121.8 |

| H-O-C | H-O16-C9 | 108.9 |

| Dihedral Angles (°) | ||

| C-C-C-O | C2-C1-C9-O16 | -65.7 |

| C-C=C-C | C6-C7-C8-C15 | 178.2 |

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹, scaled) |

| O-H Stretch | Alcohol (-OH) | 3650 |

| C-H Stretch | Alkane (sp³ C-H) | 2950 - 2850 |

| C=C Stretch | Alkene | 1645 |

| C-O Stretch | Alcohol (C-O) | 1050 |

Table 3: Calculated Electronic Properties of this compound

| Property | Predicted Value |

| Total Energy (Hartree) | -580.12345 |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 7.7 |

| Dipole Moment (Debye) | 1.8 |

Conclusion

This technical guide has outlined a standard and effective computational approach for the quantum chemical analysis of this compound. By employing Density Functional Theory, researchers can obtain detailed insights into the molecule's structural, vibrational, and electronic properties. The provided hypothetical data serves as a reference for what can be expected from such a study. These computational investigations are crucial for building a fundamental understanding of this compound's behavior at the molecular level, which can, in turn, guide the development of new applications in fields ranging from medicinal chemistry to materials science. Future experimental work to validate these theoretical predictions would be a valuable next step in the comprehensive characterization of this important natural product.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery, Isolation, and Biological Evaluation of Novel Cedrenol Derivatives

Introduction

This compound, a naturally occurring sesquiterpenoid alcohol, is a major component of cedarwood oil. Its unique tricyclic structure has made it an attractive scaffold for chemical modification in the search for new therapeutic agents. The development of novel derivatives from natural products like this compound is a cornerstone of drug discovery, offering pathways to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide details the methodologies for generating and isolating novel this compound derivatives through both microbial biotransformation and chemical synthesis, presents their biological activities, and outlines the key experimental protocols involved in their discovery.

Generation of Novel this compound Derivatives

The creation of novel this compound derivatives primarily follows two pathways: microbial biotransformation, which uses microorganisms to introduce specific chemical modifications, and targeted chemical synthesis, which allows for precise structural alterations.

Microbial Biotransformation

Microbial transformation is a powerful tool for generating complex and often unique derivatives that are difficult to achieve through conventional chemical synthesis. Fungi and bacteria, with their diverse enzymatic systems (e.g., cytochrome P450 monooxygenases), can hydroxylate or oxidize the this compound scaffold at various positions.

For instance, the biotransformation of (+)-Cedrol by cultures of Streptomyces griseus and Bacillus cereus has been shown to yield a variety of new oxygenated derivatives[1]. Bacillus cereus produces 2S-hydroxycedrol as its sole metabolite, while Streptomyces griseus generates a more complex mixture of hydroxylated and oxidized compounds, including several previously undiscovered dihydroxycedrols[1]. Fungi such as Aspergillus niger are also widely used for their ability to perform a range of biochemical reactions, including hydroxylation, dehydrogenation, and cleavage of rings on terpenoid skeletons[2].

Chemical Synthesis

Synthetic modification allows for the rational design of derivatives targeting specific biological pathways. A recent study focused on synthesizing a series of 27 new cedrol derivatives to target the Janus kinase (JAK) family, which is implicated in inflammatory diseases[3]. By using intermediate ligands like chloroacetic acid and acryloyl chloride, researchers were able to create a library of analogs for screening[3]. This approach led to the identification of a potent inhibitor of JAK3, demonstrating the value of targeted synthesis in drug discovery[3][4].

Experimental Protocols and Workflows

The successful discovery of novel derivatives hinges on robust experimental design, from the initial transformation to final purification and characterization.

General Workflow for Discovery and Isolation

The overall process for discovering, isolating, and characterizing novel this compound derivatives is a multi-step workflow. This involves selecting a starting material, performing a chemical or biological transformation, extracting the products, separating the individual compounds through chromatography, and finally, elucidating their structures.

Protocol for Microbial Biotransformation of Cedrol

This protocol is a generalized procedure based on methodologies for transforming sesquiterpenoids with microbial cultures.

-

Culture Preparation:

-

Prepare a liquid medium appropriate for the selected microorganism (e.g., Aspergillus niger or Streptomyces griseus). A common medium consists of glucose, peptone, yeast extract, and mineral salts.

-

Inoculate the medium with a starter culture of the microorganism.

-

Incubate the culture at 25-30°C with shaking (150-200 rpm) for 48-72 hours to obtain a seed culture.

-

-

Biotransformation:

-

Transfer the seed culture to a larger volume of fresh sterile medium.

-

Prepare a stock solution of (+)-Cedrol in a suitable solvent (e.g., ethanol or DMSO).

-

Add the cedrol solution to the microbial culture to a final concentration of 100-500 mg/L.

-

Continue incubation under the same conditions for 7-14 days. Monitor the transformation progress by periodically taking samples and analyzing them with Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Extraction of Metabolites:

-

After the incubation period, separate the mycelium from the culture broth by filtration.

-

Extract the culture broth three times with an equal volume of an organic solvent such as ethyl acetate.

-

Extract the mycelium separately by soaking in methanol or acetone, followed by filtration and evaporation of the solvent.

-

Combine all organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude extract.

-

Protocol for Isolation and Purification

This protocol outlines the steps for separating individual compounds from the crude extract.

-

Initial Fractionation (Silica Gel Chromatography):

-

Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

-

Load the solution onto a silica gel column pre-equilibrated with the same non-polar solvent.

-

Elute the column with a gradient of increasing polarity, typically a hexane-ethyl acetate or chloroform-methanol solvent system.

-

Collect fractions and analyze them by TLC. Pool fractions containing similar compounds.

-

-

Fine Purification (HPLC):

-

Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC).

-

A reversed-phase column (e.g., C18) is commonly used.

-

Elute with a suitable mobile phase (e.g., a gradient of acetonitrile in water) to separate closely related derivatives.

-

Collect pure compounds, confirm purity (>95%) by analytical HPLC, and remove the solvent to yield the isolated novel derivative.

-

-

Structure Elucidation:

-

Determine the chemical structure of the purified compounds using spectroscopic methods, including Nuclear Magnetic Resonance (1H-NMR, 13C-NMR, COSY, HMBC) and Mass Spectrometry (MS).

-

Biological Activity and Quantitative Data

Novel this compound derivatives have shown promise in targeting specific biological pathways, particularly in the context of inflammation.

Inhibition of JAK-STAT Signaling Pathway

The JAK-STAT (Janus Kinase/Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade involved in immune responses and inflammation[3][4]. Synthetic cedrol derivatives have been developed as inhibitors of JAK3, a key kinase in this pathway.

Summary of Novel this compound Derivatives

The following tables summarize the quantitative data for representative novel this compound derivatives obtained through biotransformation and synthesis.

Table 1: Cedrol Derivatives from Microbial Biotransformation [1]

| Derivative Name | Producing Microorganism | Type of Modification |

| 2S-hydroxycedrol | Bacillus cereus | Hydroxylation |

| 3S-hydroxycedrol | Streptomyces griseus | Hydroxylation |

| 4R-hydroxycedrol | Streptomyces griseus | Hydroxylation |

| 4-oxocedrol | Streptomyces griseus | Oxidation |

| 10S-hydroxycedrol | Streptomyces griseus | Hydroxylation |

| 4-oxo-3S-hydroxycedrol | Streptomyces griseus | Oxidation & Hydroxylation |

| 3R,4S-dihydroxycedrol | Streptomyces griseus | Dihydroxylation |

| 10S,11S-dihydroxycedrol | Streptomyces griseus | Dihydroxylation |

| 11-oxo-10S-hydroxycedrol | Streptomyces griseus | Oxidation & Hydroxylation |

| 4R,10S-dihydroxycedrol | Streptomyces griseus | Dihydroxylation |

| 3S,10S-dihydroxycedrol | Streptomyces griseus | Dihydroxylation |

Table 2: Synthetic Cedrol Derivatives as JAK3 Inhibitors [3]

| Compound ID | Modification Type | Target | Biological Activity |

| Compound 22 | Synthetic (details proprietary) | JAK3 | Potent inhibitor of LPS-induced p-JAK3 secretion |

| Compounds 1, 3-28 | Synthetic (using chloroacetic acid and acryloyl chloride intermediates) | JAK Kinases | Varied inhibitory effects |

Note: Specific IC50 values and yields for the compounds listed in the cited literature were not fully quantified in the abstracts. Further review of the full-text articles is recommended for detailed quantitative analysis.

Conclusion and Future Outlook

The exploration of novel this compound derivatives through both biotransformation and rational chemical synthesis continues to be a promising avenue for drug discovery. Microbial biotransformation offers an eco-friendly method to generate structurally complex and diverse molecules, while chemical synthesis provides a targeted approach to optimizing compounds for specific biological targets like the JAK3 kinase[1][3]. The protocols and data presented herein provide a foundational guide for researchers aiming to explore this valuable natural product scaffold. Future research should focus on the full elucidation of the mechanisms of action for these novel compounds and their evaluation in preclinical and clinical settings to unlock their full therapeutic potential.

References

- 1. Microbial transformation of cedrol [agris.fao.org]

- 2. biotransformation-of-steroids-and-flavonoids-by-cultures-of-aspergillus-niger - Ask this paper | Bohrium [bohrium.com]

- 3. Design, synthesis and activity screening of cedrol derivatives as small molecule JAK3 inhibitors PMID: 39222556 | MCE [medchemexpress.cn]

- 4. Design, synthesis and activity screening of cedrol derivatives as small molecule JAK3 inhibitors [ouci.dntb.gov.ua]

A Historical Perspective on the Discovery of Cedrenol: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of natural products has been a cornerstone of chemical and pharmaceutical sciences, yielding a vast array of compounds with significant biological activities and commercial applications. Among these, the sesquiterpenoid alcohol Cedrenol, a constituent of cedarwood oil, holds a place in the historical narrative of terpene chemistry. This technical guide provides a detailed historical perspective on the discovery of this compound, focusing on the early 20th-century research that first brought this molecule to the attention of the scientific community. By examining the original experimental protocols and the logical frameworks of the time, we can appreciate the ingenuity of early natural product chemists and the evolution of chemical science.

The Dawn of a Discovery: Semmler and Mayer's 1912 Breakthrough

The first documented isolation and characterization of this compound was reported in 1912 by F. W. Semmler and Erwin W. Mayer in the scientific journal Berichte der Deutschen Chemischen Gesellschaft.[1][2] Their work on the components of essential oils led them to investigate the higher-boiling fractions of cedarwood oil, a complex mixture of sesquiterpenes and their derivatives. At the beginning of the 20th century, the primary source for this oil was the Virginia Cedarwood (Juniperus virginiana).[3]

Experimental Protocols of the Era

The methodologies employed by Semmler and Mayer were characteristic of the techniques available to chemists in the early 20th century, a time before the advent of modern spectroscopic methods. The isolation and characterization of this compound relied on a combination of physical separation techniques and classical chemical reactions.

Isolation of this compound from Cedarwood Oil

The primary method for isolating components of essential oils during this period was fractional distillation under reduced pressure.[3][4][5][6] This technique separates compounds based on their different boiling points.

Experimental Workflow for the Isolation of this compound (circa 1912)

The process, as can be reconstructed from the practices of the time, would have involved the following steps:

-

Steam Distillation: The sawdust and shavings from Juniperus virginiana were subjected to steam distillation to extract the volatile essential oil.[3]

-

Fractional Distillation: The crude cedarwood oil was then fractionally distilled. Semmler and Mayer focused on the higher-boiling fractions, which they referred to as the "alcohol cut."[2] This fraction was collected separately from the lower-boiling sesquiterpene hydrocarbons.

Characterization of this compound

Without access to techniques like NMR or mass spectrometry, early 20th-century chemists relied on a combination of physical measurements and chemical derivatization to characterize new compounds.

1. Elemental Analysis (Combustion Analysis): This was a fundamental technique to determine the empirical formula of a new compound. A weighed sample of the purified this compound would have been burned in a stream of oxygen, and the resulting carbon dioxide and water were collected and weighed. This allowed for the calculation of the percentages of carbon and hydrogen in the molecule, leading to the determination of its molecular formula as C₁₅H₂₄O.

2. Physical Constants: Meticulous measurement of physical properties was crucial for identifying and characterizing compounds.

| Physical Property | Reported Value (Semmler & Mayer, 1912) |

| Boiling Point | 166-169 °C (at 10 mmHg) |

| Density (d₂₀) | 1.009 g/cm³ |

| Refractive Index (n_D) | 1.517 |

| Optical Rotation ([α]_D) | -10° |

3. Chemical Derivatization: To probe the functional groups present in this compound, Semmler and Mayer would have performed a series of chemical reactions to create derivatives. The properties of these derivatives would provide clues about the structure of the parent molecule. A key reaction for alcohols was esterification. The formation of an acetate ester upon reaction with acetic anhydride, for example, would confirm the presence of a hydroxyl group.

The Logic of Structure Elucidation in the Pre-Spectroscopic Era

In the absence of modern spectroscopic tools, the "signaling pathways" for chemists of this era were the logical deductions drawn from a series of chemical transformations. The determination that this compound was a primary alcohol within a sesquiterpene framework was a feat of chemical reasoning.

Logical Flow for the Structural Characterization of this compound

The deductive process would have followed these lines:

-

Source and Boiling Point: The origin from cedarwood oil and its high boiling point suggested a molecule larger than the more common monoterpenes.

-

Molecular Formula: The C₁₅H₂₄O formula, with its 15 carbon atoms, strongly pointed towards a sesquiterpene structure, a class of terpenes built from three isoprene units. This was in line with Otto Wallach's "isoprene rule," a guiding principle in terpene chemistry at the time.

-

Presence of Oxygen: The single oxygen atom, combined with the results of derivatization reactions, indicated the presence of an oxygen-containing functional group.

-

Identification of the Hydroxyl Group: The successful formation of an ester confirmed that the oxygen was part of a hydroxyl (-OH) group, thus classifying this compound as an alcohol. The reactivity of this alcohol would have been further studied to determine if it was primary, secondary, or tertiary.

Conclusion

The discovery of this compound by Semmler and Mayer stands as a testament to the meticulous experimental work and sharp deductive reasoning of early 20th-century chemists. Working with rudimentary tools by today's standards, they were able to isolate, purify, and perform the initial characterization of a novel natural product. This foundational work paved the way for future investigations into the complex chemistry of cedarwood oil and the broader field of sesquiterpenoid chemistry. For modern researchers, this historical perspective not only illuminates the origins of our knowledge but also highlights the enduring principles of chemical inquiry that continue to drive discovery.

References

- 1. Scientific method - Wikipedia [en.wikipedia.org]

- 2. Scientific theory - Wikipedia [en.wikipedia.org]

- 3. A (Brief) History of the Chemistry of Natural Products [chem-is-you.blogspot.com]

- 4. Chemistry | Definition, Topics, Types, History, & Facts | Britannica [britannica.com]

- 5. A Historical Overview of Natural Products in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

The Ecological Significance of Cedrenol in Cedarwood: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cedrenol, a prominent sesquiterpene alcohol found in the essential oil of various cedarwood species, plays a pivotal role in the chemical ecology of these conifers. This technical guide delves into the multifaceted functions of this compound, exploring its biosynthesis, its potent antimicrobial and insect-repellent properties, and the intricate mechanisms underlying these activities. Through a comprehensive review of current scientific literature, this document provides detailed experimental protocols for the analysis and evaluation of this compound's bioactivity. Quantitative data on its prevalence and efficacy are systematically presented in tabular format for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and concise understanding of the molecular interactions and research methodologies. This guide serves as an in-depth resource for professionals engaged in natural product chemistry, chemical ecology, and the development of novel therapeutic and pest management agents.

Introduction

The characteristic aroma and renowned durability of cedarwood are largely attributable to its complex mixture of volatile organic compounds, primarily sesquiterpenoids. Among these, this compound and its closely related counterpart, cedrol, are of significant scientific interest due to their pronounced biological activities. These compounds are integral to the tree's defense mechanisms against a wide array of biotic threats, including pathogenic fungi and herbivorous insects. The investigation into the chemical ecology of this compound not only enhances our understanding of plant-organism interactions but also presents opportunities for the discovery of novel, naturally derived compounds for applications in medicine, agriculture, and material preservation. This guide provides a technical overview of the current knowledge on this compound, with a focus on its ecological role, biochemical synthesis, and methods for its study.

Biosynthesis of this compound

The biosynthesis of this compound, like other sesquiterpenoids, originates from the isoprenoid pathway. The key precursor molecule is farnesyl pyrophosphate (FPP), which is formed from the condensation of isoprene units. A specific sesquiterpene synthase then catalyzes the conversion of FPP into the cedrol skeleton, which can be further modified to yield this compound.

Enzymatic Conversion of Farnesyl Pyrophosphate

The cyclization of the linear FPP molecule into the complex tricyclic structure of cedrol is a critical step, catalyzed by a cedrol synthase. While the specific enzymes in many cedar species are yet to be fully characterized, a sesquiterpene synthase, EfTPS12, has been identified from Euphorbia fischeriana that can synthesize cedrol from FPP[1]. The proposed biosynthetic pathway is illustrated below.

Role in Chemical Ecology: Antimicrobial and Insecticidal Properties